molecular formula C8H12BrN3O B13060900 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13060900
M. Wt: 246.10 g/mol
InChI Key: YLJIAECSUXYYMK-UHFFFAOYSA-N
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Description

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine is a brominated pyrazole derivative characterized by a pyrazole core substituted with a bromine atom at position 4, an oxan-3-yl (tetrahydro-2H-pyran-3-yl) group at position 1, and an amine group at position 2. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry and agrochemicals. The oxan-3-yl substituent introduces stereoelectronic and steric effects that influence reactivity and intermolecular interactions, making it distinct from simpler alkyl or aryl-substituted analogs .

Properties

Molecular Formula

C8H12BrN3O

Molecular Weight

246.10 g/mol

IUPAC Name

4-bromo-1-(oxan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C8H12BrN3O/c9-7-4-12(11-8(7)10)6-2-1-3-13-5-6/h4,6H,1-3,5H2,(H2,10,11)

InChI Key

YLJIAECSUXYYMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-(oxan-3-yl)-1H-pyrazol-3-amine, while oxidation with potassium permanganate can produce 4-bromo-1-(oxan-3-yl)-1H-pyrazol-3-carboxylic acid .

Scientific Research Applications

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the oxan-3-yl group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound can also participate in covalent bonding with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural variations and properties of 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 1: Oxan-3-yl; 3: NH₂; 4: Br C₈H₁₂BrN₃O 246.11 (calc.) Potential bioactive scaffold; limited commercial data
4-Bromo-1-methyl-1H-pyrazol-3-amine 1: CH₃; 3: NH₂; 4: Br C₄H₆BrN₃ 176.02 Intermediate in drug synthesis; CAS 146941-72-2
4-Bromo-1-(4-iodobenzyl)-1H-pyrazol-3-amine 1: 4-Iodobenzyl; 3: NH₂; 4: Br C₁₀H₉BrIN₃ 378.01 High molecular weight; used in heterocyclic building blocks
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine 1: 2-Fluorobenzyl; 3: NH₂; 4: Br C₁₀H₉BrFN₃ 270.11 Hazardous (H301, H311, H331); research use only
4-Bromo-1-ethyl-1H-pyrazol-3-amine 1: C₂H₅; 3: NH₂; 4: Br C₅H₈BrN₃ 190.04 Purity 95%; CAS 1006481-44-2
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine 1: 3-Methylbutan-2-yl; 3: NH₂; 4: Br C₈H₁₄BrN₃ 232.13 Specialty chemical; CAS 2006277-81-0

Key Observations :

  • Substituent Effects : The oxan-3-yl group in the target compound confers enhanced solubility in polar solvents compared to lipophilic substituents like benzyl or alkyl chains (e.g., 4-iodobenzyl in ).
  • Hazard Profile: Fluorinated benzyl analogs (e.g., 2-fluorobenzyl derivative ) exhibit higher toxicity (acute oral toxicity, skin irritation) than non-halogenated variants.
  • Synthetic Utility : Methyl and ethyl derivatives () are commonly used as intermediates due to their straightforward synthesis and stability.

Biological Activity

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine is a compound of significant interest due to its diverse biological activities. Its structural characteristics, particularly the presence of a bromine atom and an oxane ring, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

  • Molecular Formula : C6H7BrN2O
  • Molecular Weight : 203.04 g/mol
  • SMILES Notation : C1C(CO1)N2C=C(C=N2)Br

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating their functions. This interaction often involves binding to the active sites of enzymes such as kinases, which are crucial in cell signaling pathways.
  • Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways, which can alter gene expression and affect cellular metabolism.
  • Gene Regulation : By binding to transcription factors or other regulatory proteins, this compound can influence the transcriptional activity of specific genes, thereby impacting cell growth and differentiation.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Anticancer Properties

The compound has shown potential in inhibiting cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant activity against certain types of tumors. In vitro studies reported IC50 values indicating effective cytotoxicity against cancer cells .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against resistant bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInteracts with kinases affecting signaling

Case Studies

Several studies have focused on the biological implications of this compound:

  • Anticancer Study : A study evaluating the anticancer effects revealed that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 2.3 µg/mL, compared to doxorubicin (IC50 3.23 µg/mL) .
  • Antimicrobial Assessment : Another study assessed its antimicrobial efficacy against various pathogens, showing promising results that warrant further investigation into its use as an antimicrobial agent in clinical settings.

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